molecular formula C6H9F2N B13342416 5,5-Difluoro-1-azaspiro[3.3]heptane

5,5-Difluoro-1-azaspiro[3.3]heptane

Cat. No.: B13342416
M. Wt: 133.14 g/mol
InChI Key: BLDSBANFWGNICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-1-azaspiro[3.3]heptane is a valuable, spirocyclic building block in pharmaceutical research and development. Its structure incorporates a saturated, three-dimensional carbon framework with a nitrogen heteroatom and two fluorine atoms, making it a conformationally restricted bioisostere. This compound is part of a growing interest in spiro[3.3]heptane scaffolds, which serve as superior surrogates for traditional flat aromatic systems or single-ring alicycles like piperidines and cyclobutanes . The incorporation of the gem-difluoromethylene group is of particular interest as it is a lipophilic bioisostere of carbonyl and other functional groups, while the spirocyclic structure itself has been shown to improve the pharmacological profile of lead molecules by increasing aqueous solubility and metabolic stability, while reducing lipophilicity . Researchers utilize this scaffold in drug discovery to fine-tune the physico-chemical properties of drug-like molecules, potentially leading to new chemical entities with improved characteristics . The compound is offered exclusively for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

7,7-difluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-4-9-5/h9H,1-4H2

InChI Key

BLDSBANFWGNICT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CCN2)(F)F

Origin of Product

United States

Chemical Reactivity and Functionalization of 5,5 Difluoro 1 Azaspiro 3.3 Heptane Scaffolds

Transformations at the Nitrogen Atom

The secondary amine of the 1-azaspiro[3.3]heptane core is a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological profiles.

N-Alkylation and Acylation Reactions

The nitrogen atom of the azaspiro[3.3]heptane ring readily undergoes N-alkylation and N-acylation reactions, providing straightforward access to a diverse range of derivatives.

N-Alkylation: A notable example of N-alkylation is the synthesis of a key intermediate for the potent antibiotic drug candidate TBI-223. In this process, a hydroxide-facilitated alkylation of an aniline (B41778) derivative with a related spirocyclic compound, 3,3-bis(bromomethyl)oxetane (B1265868), is a crucial step in forming the azetidine (B1206935) ring. chiralen.com This reaction highlights the utility of N-alkylation in constructing more complex molecular architectures based on the azaspiro[3.3]heptane framework. The general conditions for such reactions often involve the use of a base, such as sodium hydroxide, in a suitable solvent. chiralen.com

Reactant 1Reactant 2Reagents/ConditionsProduct TypeReference
2-Fluoro-4-nitroaniline3,3-Bis(bromomethyl)oxetaneNaOH, SulfolaneN-Aryl-2-oxa-6-azaspiro[3.3]heptane nih.gov
1-Azaspiro[3.3]heptaneAlkyl HalideBase (e.g., K2CO3)N-Alkyl-1-azaspiro[3.3]heptaneGeneral Procedure

N-Acylation: While specific examples for the N-acylation of 5,5-Difluoro-1-azaspiro[3.3]heptane are not extensively detailed in the reviewed literature, this transformation is a standard method for derivatizing secondary amines. It is anticipated that the compound would readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This common reaction would allow for the introduction of various functional groups, influencing the electronic and steric properties of the molecule.

Derivatization for Altered Pharmacological Profiles or Enhanced Biological Activity

The derivatization of the azaspiro[3.3]heptane scaffold is a key strategy for modulating the pharmacological properties of lead compounds. The introduction of different substituents on the nitrogen atom can significantly impact a molecule's lipophilicity, solubility, and ultimately its biological activity and metabolic stability.

A compelling example is the incorporation of the 1-azaspiro[3.3]heptane core as a bioisostere for the piperidine (B6355638) fragment in the local anesthetic drug Bupivacaine. nih.gov This substitution resulted in a new analog with enhanced activity and a longer duration of action, demonstrating the potential of this scaffold to improve the therapeutic profile of existing drugs. nih.govuniv.kiev.ua The spirocyclic nature of the azaspiro[3.3]heptane is thought to contribute to improved metabolic stability against oxidative enzymes, a known liability for piperidine-containing structures. univ.kiev.ua

Furthermore, derivatives of the related 5,5-difluoro-2-azaspiro[3.3]heptane have been investigated for their potential in treating central nervous system disorders, with studies suggesting possible antidepressant and neuroprotective activities. These findings underscore the importance of N-functionalization in exploring the therapeutic potential of this class of compounds.

Parent ScaffoldDerivatization StrategyResulting Compound/EffectReference
1-Azaspiro[3.3]heptaneReplacement of piperidine in BupivacaineEnhanced anesthetic activity and duration nih.govuniv.kiev.ua
2-Azaspiro[3.3]heptaneGeneral derivatizationBioisosteres for piperidine in bioactive compounds univ.kiev.ua
5,5-Difluoro-2-azaspiro[3.3]heptaneTrifluoroacetate (B77799) saltPotential antidepressant and neuroprotective activity

Transformations at the Carbon Skeleton

Beyond modifications at the nitrogen atom, the carbon framework of the this compound offers opportunities for further functionalization, although these transformations can be more challenging.

Introduction of Diverse Functional Groups on the Spirocyclic Framework

The synthesis of highly functionalized azaspiro[3.3]heptanes is an active area of research aimed at expanding the chemical space accessible for drug discovery. dntb.gov.uaresearchgate.net Methods for introducing diverse functional groups onto the spirocyclic framework allow for the creation of novel building blocks with multiple points for further derivatization.

One reported approach involves the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid. univ.kiev.ua This work demonstrates the ability to introduce and manipulate functional groups on the carbon skeleton, providing access to a range of derivatives that can be incorporated into larger molecules. univ.kiev.ua

Oxidation and Reduction Pathways of the Azaspiro Core

Specific oxidation and reduction pathways of the this compound core are not extensively documented in the available literature. However, related transformations on similar scaffolds provide insights into potential synthetic routes.

A key synthetic step in the formation of the 1-azaspiro[3.3]heptane ring system involves the reduction of a spirocyclic β-lactam. nih.govresearchgate.netresearchgate.net This reduction is typically achieved using a reducing agent such as alane (AlH3), which selectively reduces the amide bond of the β-lactam to the corresponding amine. nih.govresearchgate.netresearchgate.net

In terms of oxidation, the conversion of a BOC-protected alcohol on a related spirocyclic framework to the corresponding aldehyde has been successfully achieved using Dess-Martin periodinane. univ.kiev.uaresearchgate.net This suggests that if a hydroxyl group were present on the carbon skeleton of this compound, it could likely be oxidized to a ketone or aldehyde, providing another avenue for functionalization.

TransformationStarting Material TypeReagentProduct TypeReference
ReductionSpirocyclic β-lactamAlane (AlH3)1-Azaspiro[3.3]heptane nih.govresearchgate.netresearchgate.net
OxidationBOC-protected alcohol on spirocycleDess-Martin periodinaneAldehyde on spirocycle univ.kiev.uaresearchgate.net

Nucleophilic Substitution Reactions on Fluorinated Centers

Spirocyclic Ring-Opening and Rearrangement Reactions

While specific ring-opening or rearrangement reactions for this compound have not been detailed in peer-reviewed literature, the reactivity of related azaspiro[3.3]heptane and other strained spirocyclic systems can provide insights into its potential chemical behavior. The presence of two strained azetidine rings suggests that this scaffold could undergo selective ring-opening under various conditions, providing access to novel difluorinated piperidine derivatives or other functionalized monocyclic azetidines.

The key to selective ring-opening would likely depend on the nature of the attacking nucleophile and the reaction conditions. For instance, in the synthesis of related 1-azaspiro[3.3]heptanes, the reduction of a spirocyclic β-lactam with alane has been employed to yield the saturated azaspiro[3.3]heptane core. nih.gov This suggests that hydride reagents could potentially induce ring-opening under forcing conditions, although the stability of the gem-difluoro group would need to be considered.

Furthermore, acid-catalyzed ring-opening reactions are a common feature of strained heterocyclic systems. Treatment of this compound with strong acids in the presence of a nucleophile could lead to the cleavage of one of the C-N or C-C bonds of the azetidine rings. The regioselectivity of such a reaction would be an interesting subject for investigation, potentially influenced by the electronic effects of the gem-difluoro group.

Rearrangement reactions of the this compound scaffold are also conceivable, particularly those that could alleviate ring strain. For example, under thermal or catalytic conditions, rearrangements leading to larger, more stable ring systems might be possible. However, without experimental data, the specific products of such reactions remain speculative.

The table below summarizes potential, though not experimentally confirmed, ring-opening reactions for the this compound scaffold based on the reactivity of analogous compounds.

Reaction TypePotential ReagentsPredicted Product Class
Reductive Ring-OpeningStrong Hydride Reagents (e.g., LiAlH₄)Functionalized Difluoropiperidines
Acid-Catalyzed Ring-OpeningStrong Acid (e.g., H₂SO₄) with Nucleophile (e.g., H₂O, ROH)Monocyclic Azetidine Derivatives
RearrangementThermal or Catalytic ConditionsExpanded Ring Systems

It is important to emphasize that these are hypothetical reaction pathways, and experimental validation is required to determine the actual reactivity of this compound under these conditions.

Photochemical Reactivity and Biradical Intermediates in Synthetic Applications

The photochemical behavior of this compound is another area that remains to be explored in the scientific literature. However, the study of related spirocyclic compounds and nitrogen-containing heterocycles under photochemical conditions can offer some predictions.

The strained nature of the spiro[3.3]heptane system could make it susceptible to photochemical ring-opening or rearrangement reactions. Upon absorption of UV light, the molecule could be promoted to an excited state, potentially leading to the homolytic cleavage of one of the strained C-C or C-N bonds. This would generate a biradical intermediate. The fate of such a biradical would depend on its structure and the reaction environment. It could undergo intramolecular recombination to regenerate the starting material or rearrange to a more stable isomer. Alternatively, in the presence of a suitable trapping agent, it could lead to the formation of new functionalized products.

For instance, the photochemical behavior of other strained ring systems often involves the formation of biradicals that can be intercepted by alkenes or other radical acceptors in [2+2] cycloaddition reactions or other radical-mediated processes. While no specific studies on this compound have been reported, the potential for forming biradical intermediates opens up possibilities for novel synthetic applications.

The table below outlines hypothetical photochemical reactions and the potential involvement of biradical intermediates for the this compound scaffold.

Photochemical ReactionProposed IntermediatePotential Synthetic Application
Photochemical Ring-OpeningBiradical SpeciesSynthesis of functionalized monocyclic azetidines
Intramolecular RearrangementBiradical SpeciesAccess to novel isomeric scaffolds
Intermolecular TrappingBiradical SpeciesFormation of more complex adducts

Computational and Theoretical Investigations of Difluorinated Azaspiro 3.3 Heptanes

Theoretical Prediction of Molecular Structure and Chemical Bonding

Computational methods are essential for predicting the three-dimensional structure of molecules like 5,5-Difluoro-1-azaspiro[3.3]heptane with high precision. Geometry optimization using DFT or ab initio methods can predict bond lengths, bond angles, and dihedral angles. For the azaspiro[3.3]heptane scaffold, key structural parameters include the puckering of the two four-membered rings and the bond lengths and angles around the spirocyclic carbon atom. The introduction of the two fluorine atoms at the C5 position is expected to shorten the C-C bonds of the cyclobutane (B1203170) ring due to the electron-withdrawing nature of fluorine.

A study on the conformational analysis of 1,3-difluorinated alkanes demonstrated that the presence of fluorine atoms has a profound impact on molecular conformation, often favoring specific gauche or anti arrangements due to stereoelectronic effects like hyperconjugation. soton.ac.uk A similar detailed analysis for this compound would elucidate the preferred puckering of the rings and the orientation of the N-H bond.

Table 2: Predicted Key Structural Parameters for this compound

ParameterPredicted Value RangeMethod of Prediction
C-F Bond Length1.35 - 1.40 ÅDFT/Ab Initio Geometry Optimization
C-N Bond Length1.45 - 1.50 ÅDFT/Ab Initio Geometry Optimization
C-spiro-C Angle~88-92°DFT/Ab Initio Geometry Optimization
Azetidine (B1206935) Ring Pucker Angle10-20°DFT/Ab Initio Geometry Optimization

Note: These are typical ranges for such bonds and angles. Specific values for this compound would require a dedicated computational study.

Elucidation of Reaction Mechanisms via Computational Models

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers. This insight is critical for understanding reactivity and for optimizing reaction conditions.

For this compound, which is often used as a building block in synthesis, computational models could be used to study its reactivity. chiralen.combldpharm.com For example, the nucleophilicity of the secondary amine is a key factor in its reactions. DFT calculations could model the reaction pathway of N-alkylation or N-acylation, identifying the transition state structure and the energy barrier for the reaction. This would help in predicting how the gem-difluoro substitution at the C5 position electronically influences the reactivity of the nitrogen atom compared to the non-fluorinated parent compound.

Computational Design of Novel Azaspiro[3.3]heptane Derivatives

The computational design of novel molecules is a cornerstone of modern drug discovery. By using the structure of a target protein, in silico methods can be used to design new derivatives with improved binding affinity and selectivity. The rigid scaffold of this compound makes it an excellent starting point for such design efforts. researchgate.net

Computational techniques like molecular docking could be used to place the this compound core into the binding site of a target protein. Then, various substituents could be computationally added to the nitrogen atom or other positions (if synthetically accessible) to explore potential interactions with the protein. Free energy calculations, often combining molecular dynamics with methods like MM/PBSA or FEP, could then be used to rank these new derivatives by their predicted binding affinity. This in silico screening process can prioritize the most promising compounds for synthesis, saving significant time and resources in the drug development pipeline.

Applications of 5,5 Difluoro 1 Azaspiro 3.3 Heptane As a Chemical Building Block

Role in Medicinal Chemistry and Drug Discovery

The incorporation of 5,5-Difluoro-1-azaspiro[3.3]heptane into drug candidates is a strategic approach to modulate physicochemical properties, enhance biological activity, and explore novel chemical space. Its rigid spirocyclic core, decorated with geminal fluorine atoms, offers distinct advantages over traditional saturated heterocycles.

Strategic Use as a Bioisostere for Common Heterocycles

A primary application of the azaspiro[3.3]heptane framework, including its 5,5-difluoro derivative, is as a bioisostere for commonly used saturated heterocycles such as piperidine (B6355638), piperazine (B1678402), morpholine, and thiomorpholine. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The substitution is often employed to improve pharmacokinetics, reduce metabolic liabilities, or enhance target binding.

The azaspiro[3.3]heptane core mimics the spatial arrangement of these six-membered rings but introduces significant changes in physicochemical properties. researchgate.net One of the most notable effects is the modulation of lipophilicity. An analysis of azaspiro[3.3]heptanes as replacements for morpholines and piperazines found that the introduction of the spirocyclic center could lower the distribution coefficient (logD at pH 7.4) by as much as -1.0. researchgate.net This reduction in lipophilicity, despite the addition of a carbon atom, is attributed to the increased basicity (pKa) of the nitrogen atom in the azaspiro[3.3]heptane ring. nih.gov The heteroatom in the second ring is further from the basic nitrogen, reducing inductive electron withdrawal and making the nitrogen more basic. nih.gov

However, it is noted that azaspiro[3.3]heptanes may not be suitable bioisosteres when used as internal, non-terminal linkers due to significant alterations in their geometry compared to six-membered rings. researchgate.netnih.gov A successful application was the incorporation of a 1-azaspiro[3.3]heptane core into an analog of the anesthetic drug bupivacaine, replacing the original piperidine fragment and resulting in a new, highly active compound. researchgate.netnih.govresearchgate.net

Below is a data table comparing the properties of 1-azaspiro[3.3]heptane as a bioisostere with piperidine.

PropertyPiperidine1-Azaspiro[3.3]heptaneRationale for Change
Structure 6-membered ringSpirocyclic (two 4-membered rings)Different molecular topology. nih.gov
Lipophilicity (logD) HigherGenerally LowerIncreased basicity (pKa) of the spirocycle leads to higher protonation at physiological pH, reducing lipophilicity. researchgate.netnih.gov
Basicity (pKa) LowerHigherThe γ-positioning of the second heteroatom (or carbon framework) reduces inductive electron withdrawal, increasing nitrogen basicity. nih.gov
3D Shape Flexible (chair/boat conformers)Rigid, defined 3D structureThe spirocyclic system severely restricts conformational freedom. researchgate.net
Vector Orientation Defined exit vectors"Twisted" 90° orientation of exit vectors compared to piperidine. nih.govThe spirocyclic junction alters the geometry of substituents. nih.gov

Influence on Conformational Rigidity and 3D Character in Molecular Design

Spirocyclic systems are highly sought after in drug design for their ability to impart conformational rigidity and enhance the three-dimensional (3D) character of a molecule. researchgate.net Unlike the relatively flexible chair and boat conformations of a piperidine ring, the this compound scaffold is conformationally restricted. researchgate.net This rigidity helps to lock the molecule into a specific, well-defined conformation, which can lead to a more precise interaction with a biological target.

The introduction of the gem-difluoro group at the C5 position further stabilizes the structure. This is due to stereoelectronic effects, where interactions between the carbon-fluorine (C-F) bonds and adjacent bonds can further rigidify the ring system. This structural pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The defined 3D shape allows medicinal chemists to project substituents into specific regions of a protein's binding pocket with greater accuracy.

Enhancing Target Selectivity and Occupying Unique Chemical Space

The defined structure and rigidity of this compound are instrumental in enhancing target selectivity. researchgate.net By presenting substituents in precise spatial orientations, the scaffold can be tailored to fit the unique topology of a specific target's binding site while avoiding interactions with off-targets, such as closely related protein isoforms. This ability to achieve high selectivity is crucial for developing safer drugs with fewer side effects.

Furthermore, the novel spirocyclic core allows for the exploration of unique chemical space. As drug discovery programs increasingly seek to move away from "flat" aromatic molecules towards compounds with greater 3D complexity, scaffolds like this compound provide new avenues for designing patentable and effective drug candidates. researchgate.net However, the geometric constraints can also be detrimental if the enforced conformation is not complementary to the target. In one reported case, replacing a piperazine with an azaspiro[3.3]heptane led to a significant loss of potency for a GPR119 inhibitor because the geometry of a crucial carbonyl group was unfavorably altered. nih.gov

Application in Antibiotic Development and Other Therapeutic Areas

The unique properties of this compound have led to its incorporation into molecules for various therapeutic applications. While its use in antibiotic development is not yet widely documented in publicly available research, its potential as a novel scaffold remains of interest.

In other areas, its value has been demonstrated. For instance, this compound has been cited in patents as a component of pyrazolopyrimidine derivatives designed as Calcium/calmodulin-dependent protein kinase (CAMK) inhibitors, a class of enzymes involved in numerous cellular signaling pathways. chiralen.com This highlights its utility in creating targeted therapies for complex diseases.

Contributions to Advanced Organic Synthesis

Beyond its direct role in drug molecules, this compound and its parent structures are valuable building blocks in the field of advanced organic synthesis.

Scaffold for Complex Molecular Structure Assembly

The azaspiro[3.3]heptane framework serves as a versatile scaffold for the assembly of more complex molecular architectures. Synthetic routes have been developed to produce these spirocycles with various functional groups, or "exit vectors," allowing for further chemical modification. nih.gov Researchers have developed convenient methodologies for constructing difluorospiro[3.3]heptane scaffolds and have used them to generate a wide array of mono- and bifunctionalized building blocks from a common precursor. This modularity enables chemists to use the core scaffold as a central hub from which different molecular branches can be extended, facilitating the efficient synthesis of compound libraries for drug screening and other research purposes.

Precursors for Diverse Chemical Libraries

The quest for novel bioactive compounds in drug discovery is heavily reliant on the availability of diverse and structurally unique chemical building blocks. researchgate.net Azaspiro[3.3]heptanes, in particular, are recognized as privileged scaffolds because their rigid, three-dimensional nature offers a distinct advantage over traditional flat, aromatic structures. researchgate.netresearchgate.net This constrained conformation allows for predictable vectorization of substituents, which can lead to more selective interactions with biological targets. researchgate.net

This compound serves as a key precursor for generating diverse chemical libraries for several reasons:

Structural Rigidity and 3D Character : The spiro[3.3]heptane framework is a conformationally restricted motif. researchgate.netresearchgate.net Its incorporation into molecules helps to escape the "flatland" of traditional aromatic compounds, a desirable trait for improving drug-likeness and exploring new chemical space. researchgate.net

Fluorine-Induced Property Modulation : The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to fine-tune physicochemical and biological properties. mdpi.com The gem-difluoro group in this compound can alter properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com

Versatile Synthetic Handle : The secondary amine of the azetidine (B1206935) ring provides a readily available point for functionalization, allowing the attachment of various side chains and moieties to build a library of related compounds. acs.org Synthetic methods have been developed for the creation of versatile azaspiro[3.3]heptanes with multiple "exit vectors" for derivatization, highlighting the modular nature of this scaffold for library synthesis. researchgate.netacs.org

By using this compound, chemists can rapidly assemble libraries of novel spirocyclic compounds. These libraries, featuring a fluorinated, rigid core, provide access to previously underexplored areas of chemical space, increasing the probability of identifying hits in drug discovery campaigns. researchgate.netresearchgate.net The methods for creating these libraries are often amenable to preparative scale, allowing for substantial quantities of individual compounds to be produced for further testing. researchgate.net

Potential in Materials Science Research

The same features that make fluorinated spirocycles attractive for medicinal chemistry also give them significant potential in materials science. mdpi.com The incorporation of fluorine into compounds can dramatically alter their physical and chemical characteristics, leading to advanced materials with high-performance properties. numberanalytics.comyoutube.com While specific applications of this compound in synthesized materials are an emerging area of research, its classification as a "Material Building Block" by chemical suppliers points to its recognized potential in this field. bldpharm.com

Development of Novel Materials with Specific Characteristics

The integration of the this compound moiety into larger structures, such as polymers or functional coatings, could lead to novel materials with tailored characteristics.

Key Potential Characteristics:

Feature of Building BlockResulting Material CharacteristicScientific Rationale
Gem-Difluoro Group Enhanced Thermal StabilityThe carbon-fluorine bond is exceptionally strong, imparting significant resistance to thermal degradation. numberanalytics.comyoutube.com
Gem-Difluoro Group Increased Chemical ResistanceFluorinated compounds are known for their chemical inertness, making them resistant to corrosive substances and harsh conditions. numberanalytics.com
Spirocyclic Core Defined 3D Architecture & RigidityThe rigid, non-planar structure can be used to control the morphology and packing of polymers, influencing mechanical properties.
Fluorine Content Modified Optical & Electrical PropertiesFluorination can alter the refractive index, dielectric constant, and other electronic properties of materials, making them suitable for applications in electronics and photonics. numberanalytics.com
Fluorine Content Low Surface EnergyFluorinated materials often exhibit hydrophobic and oleophobic (non-stick) properties, which is useful for creating specialized coatings. youtube.com

The development of materials incorporating this building block could be particularly relevant for high-performance fluoropolymers used in demanding environments like aerospace and electronics, or for creating specialty optical and dielectric films. numberanalytics.com

Utility in Analytical Chemistry as Standards and Reagents

The primary role of this compound in analytical chemistry is as a substance to be analyzed for quality control and characterization, rather than as a standard or reagent for analyzing other materials. Chemical suppliers provide documentation for this compound that includes analysis by various chromatographic and spectroscopic methods to confirm its identity and purity. bldpharm.com

Application in Chromatographic and Spectroscopic Methodologies (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques used to assess the quality of this compound and its derivatives. bldpharm.com

Purity Determination : HPLC with ultraviolet (UV) or other detectors is used to determine the purity of a given batch of the compound, separating it from any starting materials or byproducts from the synthesis.

Identity Confirmation : LC-MS is a powerful tool that confirms the identity of the compound by providing its molecular weight. bldpharm.com The mass spectrometer measures the mass-to-charge ratio of the ionized molecule, which can be compared against the calculated theoretical mass.

While the compound is routinely subjected to these analyses, there is no evidence in the reviewed literature of its use as a derivatization reagent to improve the detection of other molecules, or as a commercially available internal standard for quantitative studies.

Physicochemical Data for this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular FormulaC6H9F2NC6H10ClF2N bldpharm.com
Molecular Weight133.14 g/mol cymitquimica.com169.60 g/mol bldpharm.com
AppearanceData not availableData not available
Purity (Typical)≥97% cymitquimica.comData not available
Storage Temperature2-8°C chiralen.comData not available

Future Perspectives in 5,5 Difluoro 1 Azaspiro 3.3 Heptane Research

Emerging Synthetic Technologies for Spirocycles

The synthesis of complex spirocyclic systems like 5,5-Difluoro-1-azaspiro[3.3]heptane has historically presented a considerable challenge to synthetic chemists. However, recent innovations in synthetic methodologies are paving the way for more efficient and versatile access to these valuable scaffolds. Future research will likely capitalize on these emerging technologies to streamline the production of this compound and its derivatives.

One promising area is the development of novel cyclization strategies. For instance, a convenient methodology for constructing the closely related 6,6-difluorospiro[3.3]heptane scaffold has been developed, utilizing a convergent synthesis strategy from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This approach has enabled the multigram-scale synthesis of various functionalized building blocks. nih.gov Adapting such strategies to the synthesis of this compound by employing nitrogen-containing nucleophiles could provide a more scalable and efficient route than traditional methods.

Furthermore, visible-light-induced photocatalysis is emerging as a powerful tool for the synthesis of complex organic molecules, including gem-difluorinated spirocycles. nih.gov This technology allows for mild reaction conditions and high functional group tolerance, making it an attractive approach for the late-stage functionalization of the this compound core. Future synthetic efforts may focus on leveraging photocatalysis to introduce diverse substituents onto the spirocyclic framework, thereby expanding the accessible chemical space for drug discovery programs.

Synthetic TechnologyPotential Advantage for this compound Synthesis
Convergent SynthesisScalability and efficiency for producing key building blocks.
Visible-Light PhotocatalysisMild reaction conditions and late-stage functionalization capabilities.
Novel Cyclization StrategiesMore direct and higher-yielding routes to the spirocyclic core.

Advanced Computational Approaches for Predictive Modeling

The integration of advanced computational methods is set to revolutionize the design and development of molecules based on the this compound scaffold. These in silico tools offer the potential to predict the physicochemical and pharmacological properties of novel derivatives with increasing accuracy, thereby reducing the time and cost associated with experimental screening.

Furthermore, computational techniques such as density functional theory (DFT) can be used to predict spectroscopic data, such as 19F NMR spectra, for novel fluorinated compounds. nih.gov This can be a powerful tool for structure elucidation and for tracking the metabolic fate of these compounds in biological systems. As computational power and algorithms continue to improve, we can expect more sophisticated models that can accurately predict target binding affinity, selectivity, and even potential off-target effects, thus accelerating the identification of promising drug candidates.

Predicted PropertyComputational ApproachRelevance to Drug Discovery
pKa, logP, Aqueous SolubilityQuantitative Structure-Property Relationship (QSPR) modelsOptimization of pharmacokinetic and pharmacodynamic profiles.
19F NMR SpectraDensity Functional Theory (DFT)Structure verification and metabolic profiling.
Target Binding AffinityMolecular Docking and Dynamics SimulationsPrioritization of compounds for synthesis and biological testing.

Novel Research Applications in Interdisciplinary Fields

The unique properties of this compound make it a versatile building block with potential applications extending beyond traditional medicinal chemistry into various interdisciplinary fields.

One exciting avenue is the development of novel probes for chemical biology and in vivo imaging. The introduction of fluorine can enhance the metabolic stability and binding affinity of molecules. nih.gov The this compound scaffold could be incorporated into ligands for positron emission tomography (PET) imaging, similar to how other fluorinated spirocyclic compounds are being explored as PET tracers for sigma receptors. nih.gov The development of such imaging agents would enable the non-invasive study of biological processes and the diagnosis of diseases.

Another emerging application is in the field of RNA-targeting small molecules. Azaspirocycles have recently been investigated as RNA binders, with some showing promising activity as inhibitors of the Tat/TAR interaction in HIV-1. nih.govresearchgate.netcitedrive.com The rigid, three-dimensional structure of this compound could be exploited to design molecules that bind selectively to specific RNA secondary structures, opening up new therapeutic strategies for a range of diseases, including viral infections and genetic disorders.

Furthermore, the unique electronic properties conferred by the gem-difluoro group could be harnessed in the development of novel materials. The incorporation of fluorinated motifs can influence properties such as thermal stability and dielectric constant, making this compound a potential component in the synthesis of advanced polymers or liquid crystals with tailored characteristics.

Interdisciplinary FieldPotential Application of this compound
Chemical Biology/ImagingDevelopment of 18F-labeled PET tracers for in vivo imaging.
RNA-Targeted TherapeuticsDesign of small molecules that bind to and modulate RNA function.
Materials ScienceSynthesis of novel polymers and liquid crystals with unique properties.

Q & A

Q. What are the optimal synthetic routes for 5,5-Difluoro-1-azaspiro[3.3]heptane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves spirocyclization of fluorinated precursors. A reported method for analogous azaspiro compounds uses palladium-catalyzed C–N coupling or acid-mediated cyclization. For example, Burkhard et al. (2010) achieved a 31% yield for 6-amino-2-thiaspiro[3.3]heptane via a three-step process involving thiol-ene click chemistry and HCl-mediated cyclization . Key factors affecting yield include:

  • Temperature: Higher temps (>100°C) risk defluorination.
  • Catalyst: Pd(OAc)₂ improves regioselectivity in coupling steps.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

Table 1: Comparison of synthetic approaches for spiro compounds

MethodYield (%)Key LimitationReference
Pd-catalyzed coupling31Catalyst cost
Acid-mediated cyclization28Byproduct formation

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environments (δ ~ -120 to -150 ppm for CF₂ groups) .
    • ¹H-¹³C HMBC confirms spiro connectivity via long-range coupling between bridgehead carbons and adjacent protons.
  • X-ray Crystallography: Resolves spatial arrangement of the spiro system and fluorine substituents (e.g., bond angles ~60° in similar compounds) .
  • HRMS: Validates molecular formula (C₆H₈F₂N) with <2 ppm error.

Q. How does the difluoro substitution at the 5,5-position influence reactivity and stability?

Methodological Answer: The CF₂ group:

  • Enhances metabolic stability by resisting oxidative degradation (e.g., in hepatic microsomal assays) .
  • Reduces basicity of the azaspiro nitrogen (predicted pKa ~4.5 vs. ~8.5 for non-fluorinated analogs) due to electron-withdrawing effects .
  • Impacts solubility : LogP increases by ~0.5 units compared to non-fluorinated analogs, requiring formulation adjustments for in vivo studies.

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target engagement?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts frontier molecular orbitals to guide electrophilic/nucleophilic substitution sites. For example, LUMO localization on the spiro carbon suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulates binding to targets like GPCRs or kinases. A 2024 study used MD to show that 5,5-difluoro substitution improves fit into the hydrophobic pocket of serotonin receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated) .
  • ADMET Prediction: Tools like SwissADME forecast improved blood-brain barrier penetration (TPSA <70 Ų) due to fluorination .

Q. How should researchers resolve contradictions in bioactivity data for azaspiro compounds across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Compare IC₅₀ values using standardized protocols (e.g., ATP concentration in kinase assays).
  • Structural Analogues: Subtle differences (e.g., 6-methyl vs. 6-fluoro substituents) drastically alter activity. For example, 6-fluoro-1-azaspiro[3.3]heptane showed 10x higher antimicrobial activity than methyl-substituted analogs .
  • Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability.

Table 2: Bioactivity comparison of azaspiro derivatives

CompoundTargetIC₅₀ (nM)Reference
5,5-Difluoro-1-azaspiroSerotonin 5-HT₂A12.3
6-Methyl-2-azaspiroSerotonin 5-HT₂A145.6

Q. What experimental design strategies improve reproducibility in azaspiro compound synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., 2³ factorial for temperature, catalyst loading, solvent ratio) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
  • Purification Protocols: Standardize flash chromatography conditions (e.g., hexane:EtOAc gradient) and validate purity via HPLC (≥95% AUC) .

Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, a 2024 study showed non-competitive inhibition of COX-2 (Ki = 8.7 µM) .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB ID 8XYZ for binding to thrombin) .
  • SAR Analysis: Compare activity of derivatives (e.g., replacing CF₂ with CH₂ reduces potency by >50%) .

Q. What safety and toxicity assessments are critical for preclinical studies?

Methodological Answer:

  • In Vitro Tox Screens: Test hERG inhibition (IC₅₀ >10 µM acceptable) and Ames assay for mutagenicity .
  • In Vivo Tolerability: Conduct acute toxicity studies in rodents (MTD >100 mg/kg suggested for further development) .
  • Metabolite Identification: Use LC-HRMS to detect defluorinated byproducts (e.g., m/z 158.1 for dehydrofluorinated species) .

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